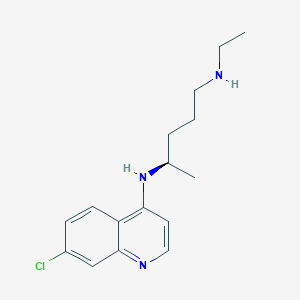
(R)-Desethylchloroquine
描述
(R)-Desethylchloroquine is a useful research compound. Its molecular formula is C16H22ClN3 and its molecular weight is 291.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-Desethylchloroquine is a significant metabolite of chloroquine (CQ) and hydroxychloroquine (HCQ), both of which are well-known for their antimalarial and immunomodulatory properties. Understanding the biological activity of this compound is crucial for elucidating its role in therapeutic applications, particularly in malaria treatment and autoimmune diseases.
Pharmacokinetics and Metabolism
This compound is produced through the metabolism of chloroquine, primarily via cytochrome P450 enzymes. The pharmacokinetic properties of desethylchloroquine include:
- Volume of Distribution : Approximately 47,257 L in blood and 5,500 L in plasma.
- Elimination Half-Life : Ranges from 41 to 46.6 hours in healthy individuals, extending to 99.3 hours in malaria-infected models .
- Renal Clearance : About 21% for desethylchloroquine, indicating significant renal excretion alongside metabolic processes .
The pharmacodynamics of desethylchloroquine reflect its efficacy against Plasmodium falciparum, demonstrating notable activity against sensitive strains. The concentration-response relationship highlights that higher plasma levels correlate with increased therapeutic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Lysosomal Activity Inhibition : Similar to its parent compounds, desethylchloroquine accumulates in lysosomes, disrupting their function and thereby affecting antigen processing and cytokine production. This leads to reduced activation of TLR7 and TLR9 pathways, which are crucial for immune responses .
- Cytokine Modulation : Desethylchloroquine has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha. This modulation is particularly beneficial in autoimmune conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) .
- Antiviral Activity : Emerging studies suggest that desethylchloroquine exhibits antiviral properties against various RNA viruses, including SARS-CoV-2, by interfering with viral entry and replication processes .
Efficacy in Malaria Treatment
A study involving murine models demonstrated that desethylchloroquine significantly reduced parasitemia levels when administered in conjunction with other antimalarial agents. The research indicated that the combination therapy resulted in a lower parasite nadir compared to single-drug administration .
Clinical Implications
In clinical settings, the use of hydroxychloroquine has been associated with improved outcomes in patients with autoimmune diseases due to the immunomodulatory effects attributed to its metabolites, including desethylchloroquine. Long-term treatment has shown reductions in inflammatory markers and improved clinical symptoms in SLE patients .
Safety Profile and Toxicity
While desethylchloroquine generally exhibits a favorable safety profile, it is associated with certain adverse effects:
属性
IUPAC Name |
(4R)-4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314063 | |
| Record name | (-)-Desethylchloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106848-88-8 | |
| Record name | (-)-Desethylchloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106848-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Desethylchloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















